

# An Overview of Fleroxacin and Its Metabolic Pathway

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Fleroxacin

CAS No.: 79660-72-3

Cat. No.: S528064

Get Quote

**Fleroxacin** is a broad-spectrum fluoroquinolone antibiotic. After administration, it undergoes metabolism in the body, primarily resulting in two main metabolites: **N-demethyl fleroxacin** and **N-oxide fleroxacin** [1]. The parent drug and its metabolites are most commonly quantified in biological fluids using High-Performance Liquid Chromatography (HPLC) [2] [3].

The diagram below illustrates the primary metabolic pathway of **Fleroxacin**.



[Click to download full resolution via product page](#)

## Quantitative Pharmacokinetic Profile of Fleroxacin and Its Metabolites

The following tables summarize the key quantitative data on the recovery and activity of **Fleroxacin** and its metabolites.

**Table 1: Urinary Recovery of Fleroxacin and its Metabolites after a Single 400 mg Oral Dose**

This data is compiled from studies in healthy subjects with normal renal function [4] [1] [3]. Small variations between studies are normal due to experimental and inter-individual differences.

| Compound                        | Mean Cumulative Urinary Recovery (% of Administered Dose) | Key Characteristics                                       |
|---------------------------------|-----------------------------------------------------------|-----------------------------------------------------------|
| <b>Fleroxacin (parent drug)</b> | 49.5% - 67%                                               | Bactericidal activity; Mainly excreted unchanged [4] [3]. |
| <b>N-demethyl fleroxacin</b>    | 6.9% - 8.6%                                               | Microbiologically active [4] [1] [2].                     |
| <b>N-oxide fleroxacin</b>       | 4.4% - 5.7%                                               | Considered microbiologically inactive [4] [1] [2].        |

**Table 2: Key Systemic Exposure Parameters in Healthy Subjects**

This table shows data from a single 400 mg oral dose in healthy volunteers [2].

| Pharmacokinetic Parameter              | Value (Mean)                                                                                |
|----------------------------------------|---------------------------------------------------------------------------------------------|
| <b>Peak Serum Concentration (Cmax)</b> | ~5 mg/L                                                                                     |
| <b>Time to Cmax (Tmax)</b>             | 1 - 2 hours                                                                                 |
| <b>Elimination Half-Life (T½)</b>      | 9 - 12 hours                                                                                |
| <b>Serum Levels of Metabolites</b>     | Negligible (N-oxide was detected in some subjects at ≤4% of parent drug concentration) [4]. |

## Detailed Experimental Methodology

For researchers seeking to replicate these foundational studies, here is a detailed overview of the key experimental protocols.

### 1. HPLC Analysis for Quantifying Fleroxacin and Metabolites

This method is critical for determining concentrations in plasma and urine [3].

- **Sample Preparation:** Biological samples (plasma, urine) are centrifuged and subjected to sterile filtration. For urine analysis, samples are typically diluted 1:50 with a buffer. If concentrations are expected to be outside the standard curve range, further dilution is performed using blank (pre-dose) urine [3].
- **Chromatographic System:**
  - **Column:** Spherisorb ODS II (pore size 5µm, 250 x 4.6 mm) [3].
  - **Mobile Phase for Fleroxacin:** A mixture of 0.1 M citric acid, 22 nM ammonium perchlorate, 5 mM tetrabutylammonium hydroxide, and acetonitrile in a ratio of **87:13** [3].
  - **Flow Rate:** 1.2 ml/min [3].
  - **Detection:** Fluorescence detection. For **Fleroxacin** and its metabolites, the excitation wavelength is set at **290 nm** and the emission wavelength at **460 nm** [3].
- **Method Performance:**
  - **Retention Times:** **Fleroxacin** (~7.7 min), N-oxide **fleroxacin** (~9.2 min), N-demethyl **fleroxacin** (~6.3 min) [3].
  - **Detection Limits:** The method is highly sensitive, with limits of detection reported at 0.454 µg/ml for **Fleroxacin**, 0.926 µg/ml for N-oxide, and 0.690 µg/ml for N-demethyl metabolite [3].
  - **Precision and Accuracy:** Between-day precision was ≤6.2% for **Fleroxacin** and its metabolites, with recovery rates in quality control tests ranging from 94.7% to 99.9% [3].

### 2. Pharmacokinetic Study Design in Human Subjects

A typical study design for assessing the pharmacokinetics of **Fleroxacin** is as follows [5] [3]:

- **Subjects:** Healthy adult volunteers (e.g., n=12, mixed gender), confirmed to be in good health through medical history and laboratory tests [3].
- **Dosing:** A single oral dose of 400 mg **Fleroxacin** is administered after an overnight fast [3].
- **Sample Collection:**
  - **Serum/Plasma:** Serial blood samples are collected for up to 72 hours post-dose [5].
  - **Urine:** Urine is collected over intervals for up to 168 hours (7 days) post-dose. Standard intervals are 0-6, 6-12, 12-24, 24-48, 48-72, 72-96, 96-120, 120-144, and 144-168 hours. The

volume of each collection is recorded, and samples are aliquoted and stored at -20°C until analysis [3].

## Key Implications for Research and Development

- **Dosing Considerations:** The long elimination half-life (9-12 hours) of **Fleroxacin** supports once-daily dosing [2]. The primary excretion route is renal, so dosage adjustment is critical in patients with renal impairment [2] [5].
- **Metabolite Activity:** The N-demethyl metabolite contributes to the drug's overall antibacterial activity, which should be considered in pharmacokinetic/pharmacodynamic (PK/PD) models [2]. The N-oxide metabolite is inactive [2].
- **Analytical Method:** The well-established HPLC method with fluorescence detection provides a robust framework for analyzing these compounds in biological matrices [3].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Fleroxacin [en.wikipedia.org]
2. Fleroxacin clinical pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
3. Urinary Excretion and Bactericidal Activities of a Single ... [pmc.ncbi.nlm.nih.gov]
4. The metabolism and pharmacokinetics of fleroxacin in ... [pubmed.ncbi.nlm.nih.gov]
5. Single-dose pharmacokinetics of oral fleroxacin in ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [An Overview of Fleroxacin and Its Metabolic Pathway]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b528064#fleroxacin-metabolites-n-demethyl-n-oxide>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)